molecular formula C6H7NO3S B15246383 5-(Methylsulfonyl)-3-pyridinol CAS No. 910649-53-5

5-(Methylsulfonyl)-3-pyridinol

Cat. No.: B15246383
CAS No.: 910649-53-5
M. Wt: 173.19 g/mol
InChI Key: YSZJVVMCWVOLHW-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-3-pyridinol is an organic compound that features a pyridine ring substituted with a hydroxyl group at the third position and a methylsulfonyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-3-pyridinol typically involves the introduction of the methylsulfonyl group onto a pyridine ring. One common method is the sulfonylation of 3-hydroxypyridine using methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-3-pyridinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(Methylsulfonyl)-3-pyridinecarboxaldehyde.

    Reduction: Formation of 5-(Methylthio)-3-pyridinol.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-(Methylsulfonyl)-3-pyridinol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-3-pyridinol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylthio)-3-pyridinol: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    3-Hydroxypyridine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    5-(Methylsulfonyl)-2-pyridinol: Similar but with the hydroxyl group at the second position instead of the third.

Uniqueness

5-(Methylsulfonyl)-3-pyridinol is unique due to the presence of both a hydroxyl group and a methylsulfonyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

910649-53-5

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

5-methylsulfonylpyridin-3-ol

InChI

InChI=1S/C6H7NO3S/c1-11(9,10)6-2-5(8)3-7-4-6/h2-4,8H,1H3

InChI Key

YSZJVVMCWVOLHW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=CC(=C1)O

Origin of Product

United States

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